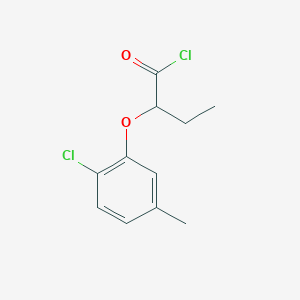
2-(2-Chloro-5-methylphenoxy)butanoyl chloride
Übersicht
Beschreibung
2-(2-Chloro-5-methylphenoxy)butanoyl chloride (2-CMB) is a synthetic, organic compound that is used in various scientific research applications due to its unique properties. It is a colorless, viscous liquid that is soluble in most organic solvents and is stable under normal laboratory conditions. 2-CMB has been studied extensively for its biochemical and physiological effects and has been found to be useful in a variety of applications.
Wissenschaftliche Forschungsanwendungen
Herbicide Development
2-(2-Chloro-5-methylphenoxy)butanoyl chloride is utilized in the synthesis of herbicidal compounds. Its structure is conducive to creating ionic liquids with herbicidal properties, which can be tailored for specific weed control in agricultural settings .
Pharmaceutical Research
In pharmaceutical research, this compound serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). Its reactivity with different organic and inorganic substrates allows for the development of novel drug compounds .
Biopolymer Processing
The chemical serves an important role in biopolymer processing. It can act as a solvent or a reactant in the transformation of biopolymers like cellulose and lignin, facilitating the production of biodegradable plastics and other sustainable materials .
Chemical Synthesis
This chloride is a valuable reagent in chemical synthesis. It’s used to introduce specific functional groups into molecules, which is crucial in the creation of complex organic compounds for various industrial applications .
Proteomics Research
In proteomics, 2-(2-Chloro-5-methylphenoxy)butanoyl chloride is used to modify proteins or peptides. This modification can help in studying protein functions and interactions, which is essential for understanding biological processes and disease mechanisms .
Ionic Liquid Creation
The compound is instrumental in creating ionic liquids with unique properties. These liquids have a range of applications, from acting as solvents in green chemistry to being used in electrochemical devices and energy storage systems .
Eigenschaften
IUPAC Name |
2-(2-chloro-5-methylphenoxy)butanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O2/c1-3-9(11(13)14)15-10-6-7(2)4-5-8(10)12/h4-6,9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIAGQYHQFVNQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=C(C=CC(=C1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(Prop-2-en-1-yl)amino]-5-(trifluoromethyl)benzonitrile](/img/structure/B1452655.png)
![4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid](/img/structure/B1452659.png)
![[1-(4-Methoxypiperidin-1-yl)cyclopentyl]methanamine](/img/structure/B1452660.png)




![N-[4-(Sec-butoxy)benzyl]-1-ethanamine](/img/structure/B1452669.png)


![[4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid](/img/structure/B1452672.png)
